1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide
CAS No.: 196408-37-4
Cat. No.: VC0187805
Molecular Formula: C13H15N3O6
Molecular Weight: 309.278
* For research use only. Not for human or veterinary use.
![1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide - 196408-37-4](/images/no_structure.jpg)
Specification
CAS No. | 196408-37-4 |
---|---|
Molecular Formula | C13H15N3O6 |
Molecular Weight | 309.278 |
IUPAC Name | dimethyl 5-(acetamidocarbamoylamino)benzene-1,3-dicarboxylate |
Standard InChI | InChI=1S/C13H15N3O6/c1-7(17)15-16-13(20)14-10-5-8(11(18)21-2)4-9(6-10)12(19)22-3/h4-6H,1-3H3,(H,15,17)(H2,14,16,20) |
Standard InChI Key | CTZCWECFXHMGFF-UHFFFAOYSA-N |
SMILES | CC(=O)NNC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Nomenclature
Primary Identifiers
1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide is uniquely identified through several standard chemical identifiers, which are essential for proper cataloging and reference in chemical databases and scientific literature.
Table 1: Primary Chemical Identifiers
Parameter | Value |
---|---|
CAS Registry Number | 196408-37-4 |
Molecular Formula | C13H15N3O6 |
Molecular Weight | 309.27 g/mol |
IUPAC Name | dimethyl 5-(acetamidocarbamoylamino)benzene-1,3-dicarboxylate |
InChIKey | CTZCWECFXHMGFF-UHFFFAOYSA-N |
DSSTox Substance ID | DTXSID50652159 |
The Chemical Abstracts Service (CAS) registry number 196408-37-4 provides a unique identifier that unambiguously distinguishes this compound from all other chemicals . This identifier is essential for retrieving information from chemical databases and ensuring accurate scientific communication regarding this specific compound.
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting various naming conventions and structural perspectives.
Table 2: Synonyms and Alternative Names
Synonym |
---|
1-Acetyl-4-[(3,5-dis(methoxycarbonyl)phenyl]-semicarbazide |
dimethyl 5-(acetamidocarbamoylamino)benzene-1,3-dicarboxylate |
1,3-Benzenedicarboxylic acid, 5-[[(2-acetylhydrazinyl)carbonyl]amino]-, 1,3-dimethyl ester |
Dimethyl 5-[(2-acetylhydrazinecarbonyl)amino]benzene-1,3-dicarboxylate |
Dimethyl 5-(2-acetylhydrazinecarboxamido)isophthalate |
These alternative names provide different perspectives on the structural organization of the molecule, emphasizing various functional groups and connectivity patterns . The diversity of nomenclature reflects the complex structure of the compound and its multiple functional moieties.
Structural Characteristics
Molecular Structure
1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide possesses a complex molecular architecture that combines several functional groups in a specific arrangement. The core structure consists of a phenyl ring substituted at positions 3 and 5 with methoxycarbonyl (ester) groups. This aromatic core is connected to a semicarbazide moiety, which is further acetylated at one nitrogen position.
The semicarbazide structural unit (-NH-NH-CO-NH-) serves as a linking group between the acetyl group and the substituted phenyl ring. This arrangement creates a molecule with multiple potential hydrogen bonding sites and regions of varying electronegativity, contributing to its specific chemical behavior and potential biological interactions .
Functional Groups
The compound contains several important functional groups that define its chemical properties and reactivity:
These functional groups collectively contribute to the compound's chemical versatility, making it potentially valuable for various synthetic applications and providing multiple sites for modification in structure-activity relationship studies.
Physical Properties
Basic Physical Characteristics
The physical properties of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide determine its behavior in various environments and its handling characteristics for research or industrial applications.
Table 3: Basic Physical Properties
Solubility and Partition Properties
The solubility characteristics of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide are important determinants of its behavior in different solvent systems and its potential bioavailability in pharmaceutical applications.
Table 4: Solubility-Related Properties
Property | Value | Source |
---|---|---|
XLogP3 | 0.1 | |
Topological Polar Surface Area | 123 Ų | |
Water Solubility | Not explicitly reported | - |
Organic Solvent Solubility | Not explicitly reported | - |
The XLogP3 value of 0.1 indicates that the compound has a very slight preference for octanol over water in an octanol-water partition system, suggesting nearly equal distribution between hydrophilic and lipophilic phases . This balanced partitioning characteristic could be advantageous for certain pharmaceutical applications where moderate lipophilicity is desired.
The relatively high topological polar surface area (123 Ų) suggests that the compound contains numerous polar atoms and groups, consistent with its multiple nitrogen and oxygen atoms . This property is often correlated with poor membrane permeability, potentially affecting its bioavailability if considered for pharmaceutical applications.
Chemical Properties and Reactivity
Structural Features Affecting Reactivity
The reactivity of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide is determined by its constituent functional groups and their electronic and steric influences on each other. Several key aspects of its structure contribute to its chemical behavior:
Hydrogen Bonding Capacity
The molecule's capacity for hydrogen bonding plays a significant role in its interactions with solvents, other molecules, and potential biological targets:
Table 5: Hydrogen Bonding Properties
With three hydrogen bond donors and six acceptors, 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide has significant potential for forming multiple hydrogen bonds, influencing its solubility, crystal packing, and interactions with biological macromolecules . This extensive hydrogen bonding network could contribute to its stability in certain environments and affect its behavior in solution.
Supplier | Product Specification | Price | Quantity | Source |
---|---|---|---|---|
American Custom Chemicals Corporation | 95.00% purity | $945.95 | 1 gram | |
AHH | 98% purity | $910.00 | 5 grams |
The relatively high price point suggests that this compound is primarily produced for research purposes rather than industrial applications. The availability from multiple suppliers indicates that there is some demand for this specialty chemical in research settings .
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